2-(4-Fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDHILZFBURKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the oxadiazole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. In particular, derivatives of 2-(4-Fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole have shown effectiveness against various bacterial strains. For instance:
- Antibacterial Activity : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
- Antifungal Activity : Compounds similar to this compound have been tested against fungi such as Candida albicans, showing promising antifungal activity .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. Some compounds have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For example:
- A study reported that certain oxadiazole derivatives exhibited IC50 values in the nanomolar range for COX-2 inhibition, suggesting their potential as anti-inflammatory agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Some derivatives have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably:
- Research highlighted the potential of oxadiazole derivatives in targeting specific cancer pathways, making them candidates for further development as anticancer drugs .
Analgesic Activity
In a comparative study assessing the analgesic effects of various oxadiazole derivatives, one compound was found to provide significant pain relief comparable to standard analgesics like Indomethacin .
Antitubercular Activity
A series of oxadiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound exhibited notable antitubercular activity at concentrations as low as 62.5 µg/mL .
Data Table: Summary of Biological Activities
| Biological Activity | Test Organisms/Models | Results/Findings |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition with low MIC values |
| Antifungal | Candida albicans | Potent antifungal activity |
| Anti-inflammatory | COX enzyme inhibition | IC50 values in nanomolar range |
| Analgesic | Pain models | Comparable efficacy to Indomethacin |
| Antitubercular | Mycobacterium tuberculosis | Effective at low concentrations |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparisons
The substituents on the 1,3,4-oxadiazole ring critically determine physicochemical and biological properties. Key analogs include:
*Calculated based on molecular formulas.
Key Observations:
- Pyridinyl vs.
- Halogen Effects : Fluorine (electron-withdrawing) improves metabolic stability and membrane permeability, while chlorine or iodine may enhance steric effects or binding affinity .
- Thiocyanate and Sulfanyl Groups : These substituents expand applications into agrochemicals (fungicides) or kinase inhibition but may introduce toxicity risks .
Computational and Spectroscopic Studies
- Similar analyses for the pyridin-4-yl analog could predict reactivity and binding modes.
- Crystallography : SHELX software is widely used for structural refinement of oxadiazoles, though direct data for the target compound is absent .
Biological Activity
The compound 2-(4-Fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 229.21 g/mol. The presence of both fluorophenyl and pyridinyl groups enhances its biological activity through various mechanisms.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound has shown significant activity against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant antifungal |
In a study by Dhumal et al. (2016), oxadiazole derivatives demonstrated strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound exhibited a notable bactericidal effect, particularly against Staphylococcus spp. and E. coli, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have revealed that certain oxadiazole derivatives can induce apoptosis in cancer cells:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 25 | Apoptosis induction |
| MCF7 (breast cancer) | 30 | Cytotoxicity |
The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest . Additionally, molecular docking studies have shown that these compounds can effectively bind to key proteins involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds containing the oxadiazole ring have demonstrated the ability to inhibit pro-inflammatory cytokines:
This suggests that the compound could be beneficial in treating inflammatory diseases by reducing cytokine levels.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives found that those with fluorophenyl substitutions exhibited enhanced activity against S. aureus and E. coli. The study concluded that structural modifications could further optimize their efficacy .
- Cancer Cell Studies : In a comparative analysis of various oxadiazole derivatives, it was found that modifications at the pyridine ring significantly affected cytotoxicity against HeLa cells. The most active compounds showed IC50 values below 30 µM, indicating strong potential for further development as anticancer agents .
- Inflammation Models : In vivo studies using animal models demonstrated that compounds similar to this compound significantly reduced paw edema in carrageenan-induced inflammation tests, validating their anti-inflammatory potential .
Q & A
Q. What are the common synthetic routes for 2-(4-fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole, and how can purity be ensured?
The compound is typically synthesized via cyclization of hydrazide intermediates or microwave-assisted reactions. For example, microwave irradiation (433 K, 10 min) with urea and DMF efficiently yields oxadiazole derivatives, achieving 81% purity post-crystallization . Structural confirmation requires NMR, FT-IR, and mass spectrometry. Crystallization via slow evaporation (e.g., methanol) ensures high-purity crystals suitable for X-ray diffraction .
Q. Which techniques are critical for structural elucidation of this oxadiazole derivative?
Q. How is the compound screened for preliminary biological activity?
Basic screening involves in vitro assays against cancer (e.g., MCF-7 cells) or microbial strains. Protocols include:
- Cell viability assays (MTT or SRB) to assess anti-proliferative effects.
- Zone-of-inhibition tests for antimicrobial activity . Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) validate experimental setups .
Advanced Questions
Q. How can QSAR models guide the design of derivatives with enhanced activity?
Quantitative Structure-Activity Relationship (QSAR) models (R² > 0.85, Q² > 0.80) identify critical descriptors like logP (lipophilicity) and polar surface area (PSA). For instance, derivatives with electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring improve binding to Polo-like kinase 1 (Plk1) . Computational tools like MOE or Schrödinger automate descriptor calculation and model validation .
Q. What molecular docking strategies elucidate interactions with biological targets like p38α MAP kinase?
Docking (e.g., AutoDock Vina ) into the ATP-binding pocket of p38α MAP kinase (PDB: 1A9U) reveals hydrogen bonds between the oxadiazole nitrogen and Lys53. Binding affinities (ΔG < -8 kcal/mol) correlate with in vitro IC₅₀ values. Pharmacophore models highlight the necessity of the 4-fluorophenyl group for hydrophobic interactions .
Q. How to resolve discrepancies between computational predictions and experimental activity data?
Discrepancies often arise from solvation effects or protein flexibility. Strategies include:
Q. What pharmacokinetic properties should be optimized for in vivo studies?
Key parameters from Lipinski’s Rule of Five :
- logP : 2.1–3.5 (optimal membrane permeability).
- PSA : <90 Ų (oral bioavailability).
- Metabolic stability : Microsomal assays (t₁/₂ > 30 min). Derivatives with 5-methyl substitution on oxadiazole improve metabolic stability by 40% .
Q. How do hydrogen-bonding networks in crystal structures inform solubility optimization?
Crystal packing analysis (e.g., via Mercury ) shows intermolecular N–H···N bonds (1.99–2.03 Å) between oxadiazole and pyridyl groups. Introducing -OH or -NH₂ groups enhances aqueous solubility but may reduce membrane permeability. Co-crystallization with PEG 4000 improves formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
